molecular formula C22H29NO5 B11075668 6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11075668
M. Wt: 387.5 g/mol
InChI Key: VMSUUWJLPVLAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its multiple methoxy groups and a tetrahydroisoquinoline core, which is a structural motif found in many natural alkaloids. The presence of these functional groups and the unique structure make it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The specific steps are as follows:

    Formation of the imine intermediate: The reaction between 3,4,5-trimethoxybenzaldehyde and a suitable amine under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the tetrahydroisoquinoline ring.

    Methoxylation: Introduction of methoxy groups at the desired positions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways: It can modulate signaling pathways involved in inflammation, oxidative stress, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its tetrahydroisoquinoline core and multiple methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-1-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H29NO5/c1-22(2)12-14-10-16(24-3)17(25-4)11-15(14)20(23-22)13-8-18(26-5)21(28-7)19(9-13)27-6/h8-11,20,23H,12H2,1-7H3

InChI Key

VMSUUWJLPVLAJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(N1)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.